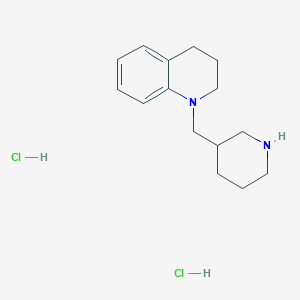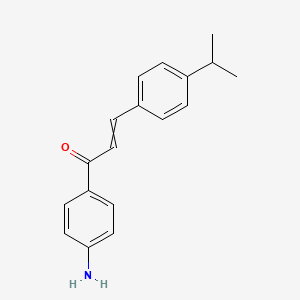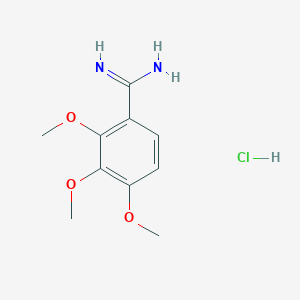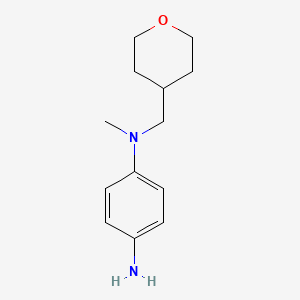
N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine
Vue d'ensemble
Description
N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine (N1MNTPD) is an organic compound that is commonly used in laboratory experiments due to its wide range of applications. This compound is a derivative of 1,4-benzenediamine, which is a common building block in organic chemistry. N1MNTPD has been studied in various scientific research applications, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine and its derivatives are explored in various fields of chemical synthesis and material science, demonstrating a broad range of applications. This compound is investigated for its potential as a corrosion inhibitor, where density functional theory (DFT) is employed to elucidate its inhibition efficiencies and reactive sites, showing promising results in corrosion protection. The study of new bipyrazole derivatives, including similar structural compounds, underscores their potential activity in this domain (Wang et al., 2006).
Drug Synthesis and Pharmacology
In pharmacological research, derivatives of N-1-Methyl-N~1-(tetrahydro-2H-pyran-4-ylmethyl)-1,4-benzenediamine are synthesized for their potential therapeutic applications. A notable example is the development of a practical synthesis method for an orally active CCR5 antagonist, highlighting its significance in the treatment of diseases such as HIV. The synthesis process is optimized for higher yield and cost-effectiveness, establishing a foundation for future drug development and production (Ikemoto et al., 2005).
Catalysis and Organic Chemistry
The compound's derivatives are also utilized in catalysis and organic synthesis, showcasing their versatility in constructing complex molecular architectures. For instance, silica-bonded N-propylpiperazine sodium n-propionate, a related compound, acts as an efficient solid base catalyst for the synthesis of 4H-pyran derivatives. This application demonstrates the compound's role in facilitating diverse chemical reactions, offering a sustainable and recyclable catalyst option for organic synthesis (Niknam et al., 2013).
Propriétés
IUPAC Name |
4-N-methyl-4-N-(oxan-4-ylmethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15(10-11-6-8-16-9-7-11)13-4-2-12(14)3-5-13/h2-5,11H,6-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDISWUXUTFKYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



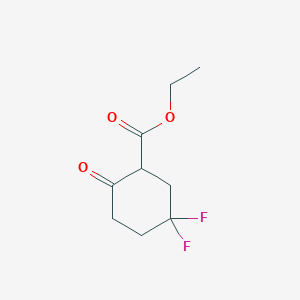
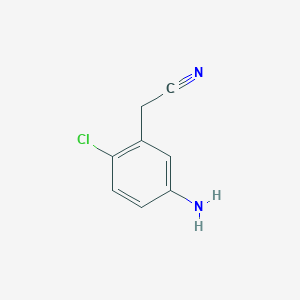
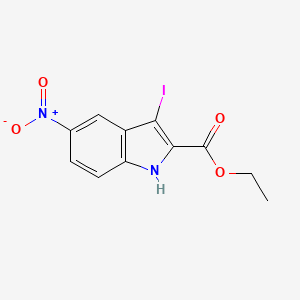

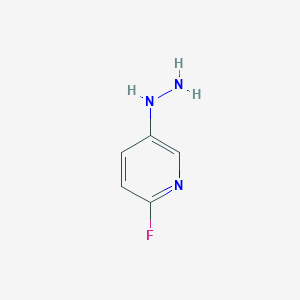
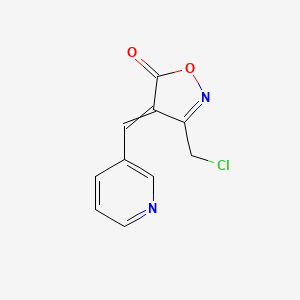
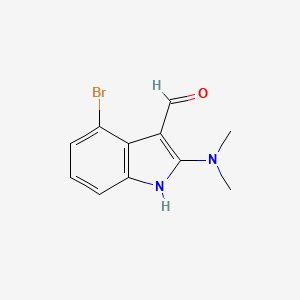
![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)
